3-bromo-4-ethoxy-N-isopropylbenzamide
Description
3-Bromo-4-ethoxy-N-isopropylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the third position, an ethoxy group at the fourth position of the benzene ring, and an isopropyl carboxamide moiety. Its bromine substituent enhances electrophilic reactivity, while the ethoxy group contributes to solubility and steric effects. The isopropylamide group may influence binding affinity in biological systems, making it a candidate for drug development or chemical intermediate synthesis.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16BrNO2/c1-4-16-11-6-5-9(7-10(11)13)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |
InChI Key |
MJCYTBCQWNCRET-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(C)C)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Lipophilicity :
- The ethoxy group in This compound increases its lipophilicity (predicted logP ~3.2) compared to the methoxy analog (logP ~2.8) . This property may enhance membrane permeability in biological systems.
- In contrast, chloro-substituted analogs (e.g., CAS 196700-85-3) exhibit moderate logP values (~2.5–3.0) due to smaller halogen size and reduced alkyl chain contributions .
Reactivity and Stability :
- Bromine’s polarizability in This compound facilitates nucleophilic substitution reactions, unlike chloro analogs, which are less reactive under mild conditions .
- Methoxy and ethoxy groups confer steric hindrance, affecting regioselectivity in further derivatization.
Biological Relevance: The isopropylamide moiety in this compound mimics natural amino acid side chains, suggesting utility in protease inhibitor design. Comparatively, dimethylphenyl-substituted analogs (e.g., CAS 196700-85-3) show stronger π-π stacking interactions, favoring receptor binding in antimicrobial assays .
Research Findings and Limitations
- Synthetic Challenges : Ethoxy-substituted benzamides require stringent anhydrous conditions for synthesis, unlike methoxy analogs, which are more tolerant to moisture .
- Safety Data : Methoxy derivatives (e.g., CAS 1072944-42-3) have established safety protocols for inhalation risks, whereas ethoxy analogs lack comprehensive toxicological studies .
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